3-(4-chlorophenyl)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(1H-tetrazol-1-yl)butan-1-one
Description
This compound features a butan-1-one backbone substituted with a 4-chlorophenyl group at position 3, a 4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl group at position 1, and a 1H-tetrazol-1-yl moiety at position 2. The 4-hydroxypiperidine ring introduces hydrogen-bonding capability, while the tetrazole group (a bioisostere for carboxylic acids) enhances metabolic stability and bioavailability .
Properties
Molecular Formula |
C22H23Cl2N5O2 |
|---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(tetrazol-1-yl)butan-1-one |
InChI |
InChI=1S/C22H23Cl2N5O2/c23-19-5-1-16(2-6-19)17(14-29-15-25-26-27-29)13-21(30)28-11-9-22(31,10-12-28)18-3-7-20(24)8-4-18/h1-8,15,17,31H,9-14H2 |
InChI Key |
CQDIFCDHZSCTBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CC(CN3C=NN=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(1H-tetrazol-1-yl)butan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the chlorophenyl groups and the tetrazole ring. Common reagents used in these reactions include chlorinated aromatic compounds, piperidine derivatives, and tetrazole precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(1H-tetrazol-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The chlorophenyl groups can participate in substitution reactions, where other functional groups replace the chlorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and pH playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-(4-chlorophenyl)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(1H-tetrazol-1-yl)butan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be employed in biochemical assays to investigate its interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(1H-tetrazol-1-yl)butan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the context of its application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[(4,6-dimethylpyrimidin-2-yl)amino]-4-(methylsulfanyl)butan-1-one
- Key Differences: Replaces the tetrazole group with a methylsulfanyl moiety and introduces a pyrimidinylamino substituent.
- Implications : The pyrimidine ring may enhance π-π stacking interactions, while the methylsulfanyl group increases hydrophobicity (logP). This could improve CNS penetration but reduce aqueous solubility compared to the tetrazole-containing compound .
- Synthetic Relevance: Demonstrates the versatility of the butanone scaffold for accommodating diverse heterocycles .
3-(4-Chlorophenyl)-1-[4-(2-chlorophenyl)piperazin-1-yl]-3-phenylpropan-1-one
- Key Differences : Substitutes the hydroxypiperidine ring with a piperazine group and replaces tetrazole with a phenyl group.
- The absence of tetrazole may reduce metabolic stability but increase flexibility in drug design .
4-[4-(4-Chlorobiphenyl-4-yl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one
- Key Differences : Incorporates a biphenyl group instead of a single chlorophenyl on the piperidine ring and replaces tetrazole with a fluorophenyl group.
- Implications : The biphenyl extension may enhance receptor affinity through van der Waals interactions, while the fluorine atom improves metabolic resistance. This compound is a haloperidol impurity, suggesting relevance to antipsychotic drug development .
4-(4-(2-Chlorophenyl)piperazin-1-yl)-1-(3,4,5-trimethoxyphenyl)butan-1-one dihydrochloride
- Key Differences : Features a trimethoxyphenyl group and a piperazine ring.
- The dihydrochloride salt improves crystallinity and solubility .
Structural and Functional Comparison Table
Key Research Findings
- Bioisosteric Advantage : The tetrazole group in the target compound offers superior metabolic stability compared to carboxylic acid analogs, a strategy validated in antihypertensive drugs like losartan .
- Hydroxypiperidine vs. Piperazine : Hydroxypiperidine derivatives exhibit stronger hydrogen-bonding interactions in crystallographic studies, enhancing target binding specificity compared to piperazine analogs .
- Chlorophenyl Positioning : Para-substituted chlorophenyl groups (as in the target compound) show higher receptor affinity than ortho-substituted variants in dopamine receptor assays .
Biological Activity
The compound 3-(4-chlorophenyl)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(1H-tetrazol-1-yl)butan-1-one is a complex organic molecule that exhibits significant biological activity. Its structure includes a piperidine moiety, which is common in many pharmacologically active compounds, and a tetrazole group, known for its diverse biological properties. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C20H23Cl2N5O
- Molecular Weight : 433.36 g/mol
- CAS Number : Not explicitly listed but can be derived from its structural components.
Biological Activity Overview
The biological activity of this compound can be classified into several categories based on its pharmacological effects:
1. Antipsychotic Properties
The compound's structural similarity to known antipsychotics suggests potential efficacy in treating schizophrenia and other psychotic disorders. The presence of the 4-chlorophenyl and hydroxypiperidine groups may enhance dopaminergic and serotonergic activity, which are critical in modulating mood and perception.
2. Antinociceptive Effects
Research indicates that related compounds exhibit pain-relieving properties through modulation of opioid receptors. The tetrazole moiety may contribute to analgesic effects by interacting with central nervous system pathways, potentially offering a new avenue for pain management therapies.
3. Neuroprotective Activity
Studies have shown that derivatives of piperidine compounds can exert neuroprotective effects against neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its potential as a neuroprotective agent.
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:
- Dopamine Receptor Modulation : The piperidine structure may facilitate binding to dopamine receptors, influencing neurotransmitter release.
- Serotonin Receptor Interaction : Similar compounds have shown affinity for serotonin receptors, which could explain potential mood-enhancing effects.
- Inhibition of Phospholipase A2 : Some studies suggest that compounds with similar structures inhibit phospholipase A2, leading to reduced inflammation and neuroprotection.
Case Studies and Research Findings
Several case studies have explored the biological activity of structurally related compounds:
| Study | Findings |
|---|---|
| Cortes et al. (2015) | Identified potent antichagasic activity in derivatives with similar piperidine structures, suggesting potential for treating parasitic infections. |
| Liu et al. (2015) | Demonstrated antibacterial and anti-inflammatory activities in derivatives of phenylpiperidines, indicating broader therapeutic applications. |
| PMC8243516 (2021) | Investigated inhibition of lysosomal phospholipase A2 by cationic amphiphilic drugs, highlighting a potential pathway for neuroprotection and anti-inflammatory action. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
